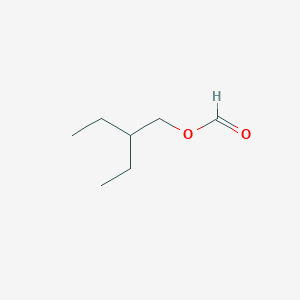
2-Ethylbutyl formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
2-Ethylbutyl formate can be synthesized through the esterification reaction between formic acid and 2-ethylbutanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion . Industrial production methods may involve continuous processes with optimized reaction conditions to maximize yield and efficiency .
Chemical Reactions Analysis
2-Ethylbutyl formate, like other esters, can undergo several types of chemical reactions:
Scientific Research Applications
2-Ethylbutyl formate has various applications in scientific research:
Mechanism of Action
The mechanism of action of 2-ethylbutyl formate involves its interaction with various molecular targets. As an ester, it can participate in hydrolysis reactions catalyzed by esterases, leading to the formation of formic acid and 2-ethylbutanol . These products can then interact with other biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
2-Ethylbutyl formate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent in laboratories and industries.
Methyl butanoate: Known for its fruity odor and used in flavorings.
Isobutyl formate: Used in the fragrance industry for its pleasant smell.
What sets this compound apart is its unique combination of formic acid and 2-ethylbutanol, which gives it distinct chemical properties and applications .
Properties
CAS No. |
52509-41-8 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
2-ethylbutyl formate |
InChI |
InChI=1S/C7H14O2/c1-3-7(4-2)5-9-6-8/h6-7H,3-5H2,1-2H3 |
InChI Key |
BLXXXEMRXXPBOB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)COC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione](/img/structure/B14647451.png)
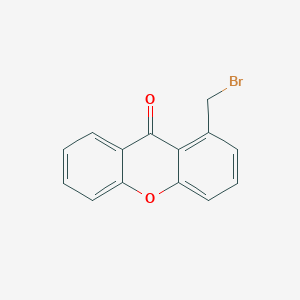

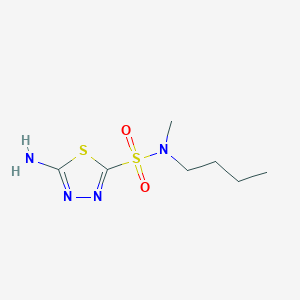
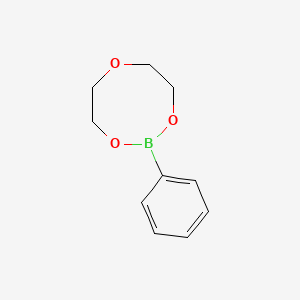
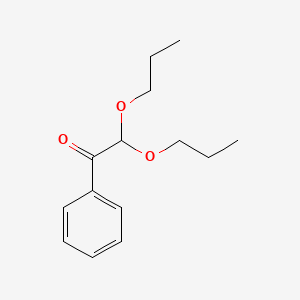
![Bicyclo[3.3.1]nonane-2-carboxylic acid](/img/structure/B14647473.png)
![5-(4-Phenylphenyl)-2,3-dihydroimidazo[1,2-b]isoindol-5-ol](/img/structure/B14647474.png)
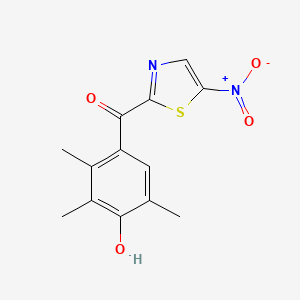
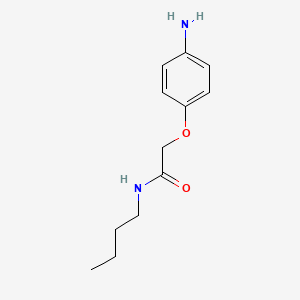

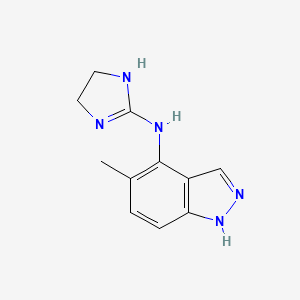
![4-[(E)-(2,4-Dibromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14647515.png)
